molecular formula C19H16ClNO3 B11383012 N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11383012
M. Wt: 341.8 g/mol
InChI Key: HEAHWJAJSRGOIB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a carboxamide group and various substituents, such as chlorine and methyl groups, contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between a suitable phenol and an aldehyde. The resulting intermediate is then subjected to further functionalization to introduce the carboxamide group.

    Condensation Reaction: A phenol derivative reacts with an aldehyde in the presence of an acid catalyst to form the chromene core.

    Halogenation: The chromene intermediate undergoes halogenation to introduce the chlorine atom at the desired position.

    Amidation: The halogenated chromene is then reacted with an amine derivative, such as 3-chloro-4-methylaniline, under appropriate conditions to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromene derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-1-naphthamide
  • N-(3-chloro-4-methylphenyl)-4-boronobenzamide

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene core, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the carboxamide functionality, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-10-5-7-14-16(22)9-17(24-18(14)12(10)3)19(23)21-13-6-4-11(2)15(20)8-13/h4-9H,1-3H3,(H,21,23)

InChI Key

HEAHWJAJSRGOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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